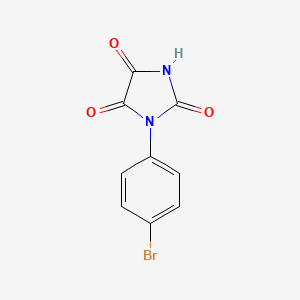

1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Vue d'ensemble

Description

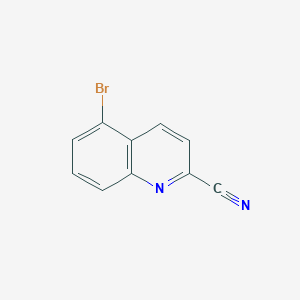

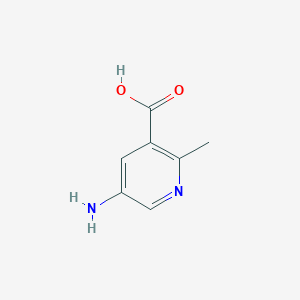

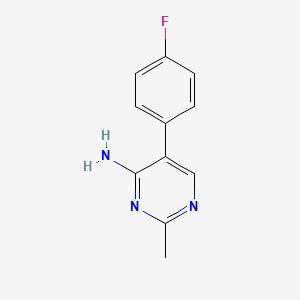

“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 . It is used for proteomics research .

Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been reported in the literature . For example, glycoluril was oxidized with potassium persulfate, resulting in imidazolidine-2,4,5-trione . The purification of the prepared compounds was realized by dissolving in DCM, and adding n-hexane to induce precipitation of the products in high yields (80%–90%) .Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is represented by the SMILES string: C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br .Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” are not available in the search results, imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .Physical And Chemical Properties Analysis

“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a powder that should be stored at room temperature . Its lipophilicity, which can affect absorption, distribution, metabolism, excretion, and toxicity properties, as well as pharmacological activity, is not specified in the search results .Applications De Recherche Scientifique

Biochemical Research

“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a biochemical that can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein behavior and interactions.

Pharmaceutical Applications

This compound could potentially be used as an intermediate in the synthesis of pharmaceuticals . Intermediates are compounds that are used in the production of other compounds. In this case, “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” could be used to produce other compounds with medicinal properties.

Agrochemical Applications

Similar to its potential use in pharmaceuticals, “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” could also be used as an intermediate in the production of agrochemicals . These are chemicals used in agriculture, such as pesticides and fertilizers, to improve crop yields and protect plants from pests.

Dye Manufacturing

This compound could potentially be used in the production of dyes . Dyes are substances used to add color to textiles, paper, and other materials. The specific properties of “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” could make it useful in the synthesis of certain types of dyes.

Cholinesterase Inhibitors

A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized . Although it’s not directly mentioned, it’s possible that “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” could be used in similar research due to its imidazolidine-2,4,5-trione moiety.

Safety and Hazards

The safety information for “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” includes several precautionary statements such as avoiding contact with air and water due to possible violent reaction and flash fire, and not subjecting it to grinding/shock/friction . It also includes hazard statements, but these are not specified in the search results .

Propriétés

IUPAC Name |

1-(4-bromophenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFJQBDSYCQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)

![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)